molecular formula C6H7BrClNOS B3392233 Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride CAS No. 89102-67-0

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride

Cat. No.: B3392233
CAS No.: 89102-67-0
M. Wt: 256.55 g/mol
InChI Key: YFBNJYMKVFADRQ-UHFFFAOYSA-N
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Description

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a brominated thiophene ring and an amino group, making it a valuable compound in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and an appropriate solvent such as acetic acid or dichloromethane. The amino group is then introduced through a nucleophilic substitution reaction using ammonia or an amine derivative .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and amino group allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-amino-1-(5-chloro-2-thienyl)-, hydrochloride
  • Ethanone, 2-amino-1-(5-fluoro-2-thienyl)-, hydrochloride
  • Ethanone, 2-amino-1-(5-iodo-2-thienyl)-, hydrochloride

Uniqueness

Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions with biological targets that are not possible with other halogenated derivatives .

Properties

IUPAC Name

2-amino-1-(5-bromothiophen-2-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS.ClH/c7-6-2-1-5(10-6)4(9)3-8;/h1-2H,3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBNJYMKVFADRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70751799
Record name 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70751799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89102-67-0
Record name 2-Amino-1-(5-bromothiophen-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70751799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
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Ethanone, 2-amino-1-(5-bromo-2-thienyl)-, hydrochloride
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